MCB-3681 is classified as a bifunctional antibiotic hybrid. Its unique structure allows it to exert dual mechanisms of action, targeting both protein synthesis and DNA replication in bacteria. The compound is identified by its Chemical Abstracts Service number 790704-42-6 and has a molecular formula of with a molecular weight of approximately 626.6 g/mol. The primary sources of data on MCB-3681 include scientific literature, PubChem, and pharmaceutical research articles .
The synthesis of MCB-3681 involves several key steps, starting from commercially available precursors. The general synthetic route includes:
The synthesis can be performed under various conditions, including the use of organic solvents and catalysts, which are crucial for achieving high yields and minimizing by-products.
MCB-3681 features a complex molecular structure that integrates two distinct pharmacophores:
The structural integrity of MCB-3681 allows it to interact effectively with bacterial targets, enhancing its antimicrobial activity while potentially reducing the development of resistance .
MCB-3681 participates in several chemical reactions that can modify its structure:
These reactions not only facilitate structural modifications but also help in developing derivatives with enhanced antibacterial properties .
The mechanism of action for MCB-3681 is multifaceted:
These combined actions contribute to its efficacy against resistant strains and minimize the likelihood of resistance development compared to traditional antibiotics .
MCB-3681 exhibits several notable physical and chemical properties:
Understanding these properties is essential for developing formulations that maximize bioavailability and therapeutic efficacy .
MCB-3681 has several significant applications in scientific research and clinical settings:
Its dual-action mechanism positions MCB-3681 as a promising candidate in the fight against antibiotic resistance .
MCB-3681 emerged from systematic research into hybrid pharmacophores that synergize the antibacterial properties of established antibiotic classes while overcoming their resistance limitations. The compound is the active antibacterial moiety of the prodrug MCB-3837, developed by Morphochem AG to enable intravenous administration while maintaining potent activity against anaerobic pathogens [6]. This strategic design addresses a significant clinical need: patients with severe C. difficile infection (CDI) who cannot tolerate oral therapies due to ileus or rapid gut transit complications [1].
Phase 1 clinical trials demonstrated MCB-3681's favorable pharmacokinetic profile, with high fecal concentrations detected after intravenous infusion of MCB-3837 in healthy volunteers. Crucially, these studies revealed selective activity against Clostridia and other Gram-positive species while sparing beneficial Gram-negative commensal flora—a critical advantage over broad-spectrum antibiotics that disrupt protective gut microbiota and predispose patients to CDI recurrence [6]. Preclinical profiling showed remarkable activity against epidemic BI/NAP1/027 strains of C. difficile, which are frequently associated with hypervirulence and poor treatment outcomes [6].
In vitro susceptibility testing across 199 European C. difficile PCR ribotypes (including prevalent RT027 and RT078 strains) demonstrated MCB-3681's potent activity with a geometric mean MIC of 0.12 mg/L—second only to fidaxomicin (0.05 mg/L) and superior to vancomycin (1.02 mg/L) [1]. Notably, it exhibited no cross-resistance with linezolid or fluoroquinolones, maintaining efficacy against isolates with dual resistance to these classes:
Table 1: Comparative In Vitro Activity of MCB-3681 Against C. difficile (n=199 Isolates)
Antimicrobial | GM MIC (mg/L) | MIC₉₀ (mg/L) | Resistance Rate (%) |
---|---|---|---|
Fidaxomicin | 0.05 | 0.125 | 0 |
MCB-3681 | 0.12 | 0.25 | 0 |
Metronidazole | 0.33 | 1 | 1 |
Vancomycin | 1.02 | 2 | 1.5 |
Linezolid | 5.16 | 8 | 21.1 |
Moxifloxacin | 5.87 | 32 | 48 |
Data adapted from susceptibility testing using Wilkins-Chalgren agar incorporation method [1]
MCB-3681 (C₃₁H₃₂F₂N₄O₈; MW 626.60 g/mol; CAS# 790704-42-6) represents a rationally engineered hybrid molecule combining structural elements from two established antibiotic classes: quinolones (DNA gyrase/topoisomerase IV inhibition) and oxazolidinones (ribosomal 50S subunit binding) [3] [7]. This dual-targeting pharmacophore design creates a structurally unique entity classified as a quinolonyl-oxazolidinone, circumventing existing resistance mechanisms that have eroded the efficacy of parent compounds.
The molecule features a complex stereospecific architecture with a defined chiral center at the C-5 position of the oxazolidinone ring system, critical for ribosomal binding affinity [7]. Key structural components include:
Table 2: Structural and Physicochemical Properties of MCB-3681
Property | Characteristic |
---|---|
Molecular Formula | C₃₁H₃₂F₂N₄O₈ |
Molecular Weight | 626.60 g/mol |
CAS Registry Number | 790704-42-6 |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 12 |
LogP (Partition Coefficient) | 3.1 (Moderate lipophilicity) |
Rotatable Bonds | 9 |
Aqueous Solubility | 62.5 mg/mL in DMSO (99.74 mM) |
Data sourced from chemical characterization studies [3] [7]
This configuration enables simultaneous action on two bacterial targets, reducing the probability of spontaneous resistance development. The molecule's moderate lipophilicity (LogP 3.1) facilitates cellular penetration while the zwitterionic nature enhances solubility in intestinal compartments—critical for targeting enteric pathogens like C. difficile [3]. Unlike earlier quinolones, structural modifications at positions C-7 and C-8 prevent common fluoroquinolone resistance mutations while maintaining activity against topoisomerase IV mutants [1].
The accelerating crisis of antimicrobial resistance demands innovative agents that bypass existing resistance pathways. MCB-3681 addresses two critical AMR challenges: multidrug-resistant (MDR) C. difficile infections and the preservation of commensal microbiota. In an era where 48% of European C. difficile isolates exhibit moxifloxacin resistance and 21.1% show linezolid resistance [1], MCB-3681's unique mechanism provides therapeutic efficacy against strains resistant to these established classes.
The compound demonstrates particular value against epidemic ribotype 027 strains, which frequently exhibit reduced susceptibility to metronidazole (GM MIC 0.96 mg/L vs. 0.33 mg/L overall) and are associated with higher mortality [1]. Its narrow Gram-positive spectrum aligns with antimicrobial stewardship principles by minimizing collateral damage to protective gut flora—a significant limitation of broad-spectrum agents that disrupt colonization resistance and facilitate CDI recurrence [5] [9]. This targeted activity supports the One Health approach to AMR by preserving ecological balance in the gut microbiome while treating pathogens [4] [8].
Regulatory recognition through FDA's Qualified Infectious Disease Product (QIDP) and Fast Track designations underscores MCB-3681's potential to address unmet needs in severe CDI [6]. These designations accelerate development pathways for agents targeting priority pathogens identified by WHO and CDC. As an intravenous agent achieving therapeutic fecal concentrations, MCB-3681 circumvents malabsorption issues in critically ill patients with ileus—a population currently underserved by oral fidaxomicin or vancomycin regimens [1] [6].
Table 3: MCB-3681's Activity Against Resistant C. difficile Phenotypes
Resistance Profile | Isolates (n) | MCB-3681 GM MIC (mg/L) | Susceptibility Maintained |
---|---|---|---|
Moxifloxacin-resistant | 96 | 0.13 | Yes |
Linezolid-resistant | 42 | 0.14 | Yes |
Dual (Moxi + Linezolid) resistant | 38 | 0.15 | Yes |
Metronidazole-reduced susceptibility | 2 | 0.25 | Yes |
Data from European multi-center study of 199 isolates [1]
By targeting ribosomal and DNA synthesis machinery through novel interactions, MCB-3681 represents a resistance-evasive design that could extend clinical utility against MDR Gram-positive pathogens beyond C. difficile. Its development exemplifies the next generation of antibacterial agents specifically engineered to overcome resistance while aligning with sustainability goals through microbiome preservation—a critical consideration given that AMR may hinder achievement of 11 out of 17 UN Sustainable Development Goals [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7